5-Bromoindoline

Beschreibung

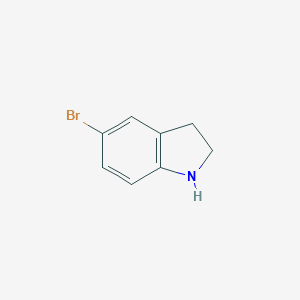

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDCHCLHHGGYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392231 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-33-6 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Indoline Scaffold Significance in Chemical Sciences

The indoline (B122111) scaffold, a heterocyclic aromatic compound, is a cornerstone in the fields of medicinal chemistry and materials science. ekb.egresearchgate.net This privileged structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a common feature in numerous natural products, pharmaceuticals, and functional materials. derpharmachemica.comnih.gov Its significance stems from its versatile chemical reactivity and its ability to interact with a wide range of biological targets. researchgate.netmdpi.com

In medicinal chemistry, the indole (B1671886) nucleus is a fundamental component of many approved drugs and serves as a template for the design of new therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and infections. mdpi.commdpi.comijpsr.com The structural flexibility of the indoline ring allows for the introduction of various substituents, which can modulate the compound's biological activity and pharmacokinetic properties. mdpi.com Notable examples of indole-containing drugs include the anti-inflammatory agent indomethacin (B1671933) and the triptan-class migraine medication sumatriptan. derpharmachemica.com

The indoline scaffold's utility extends to materials science, where its derivatives are explored for applications in organic electronics, dyes, and sensors. The electron-rich nature of the indole ring system contributes to the photophysical properties of these materials. chemimpex.comchemicalbook.com

Historical Context of Halogenated Indoline Derivatives in Synthesis and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, onto the indoline (B122111) scaffold has been a long-standing strategy in synthetic and medicinal chemistry to enhance the therapeutic potential and reactivity of the parent compound. nih.govnih.gov Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. nih.govnih.gov

Historically, the synthesis of halogenated indoles often involved direct halogenation, which could lead to mixtures of isomers. Over time, more regioselective methods have been developed to control the position of halogenation, which is crucial for achieving desired biological activities. google.comwipo.int The bromine atom, in particular, is valued for its ability to serve as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. researchgate.net

In medicinal chemistry, halogenated indole (B1671886) derivatives have been investigated for a wide array of pharmacological activities. For instance, brominated indoles have shown promise as anticancer, antibacterial, and anti-inflammatory agents. medchemexpress.comresearchgate.net The presence of the halogen can lead to enhanced interactions with protein targets, a phenomenon that has been increasingly appreciated with the understanding of halogen bonding. frontiersin.orgchemrxiv.org

Current Research Landscape and Future Directions for 5 Bromoindoline

5-Bromoindoline, a specific halogenated derivative of indoline (B122111), is currently a focal point of significant research interest. cymitquimica.com It serves as a crucial building block in the synthesis of a variety of biologically active compounds and functional materials. pmarketresearch.com The bromine atom at the 5-position of the indoline ring influences the molecule's electronic properties and provides a reactive site for further derivatization. cymitquimica.com

Current research is actively exploring the synthesis of novel this compound derivatives with potential therapeutic applications. Studies have shown that compounds derived from 5-bromoindole (B119039), the precursor to this compound, exhibit anticancer properties. medchemexpress.com For example, derivatives have been synthesized and evaluated as inhibitors of enzymes like GSK-3 and for their activity against breast cancer cell lines. medchemexpress.com Furthermore, recent research has highlighted the potential of 5-bromoindole derivatives in combating bacterial virulence by inhibiting quorum sensing pathways in pathogens like Pseudomonas aeruginosa. biorxiv.org

The synthesis of this compound itself is an area of ongoing development, with a focus on creating more efficient and environmentally friendly methods. wipo.intguidechem.com These methods often involve the reduction of 5-bromoindole. guidechem.com

Future research on this compound is expected to expand in several directions. The development of new synthetic methodologies will likely continue, aiming for greater efficiency and sustainability. In medicinal chemistry, the exploration of this compound as a scaffold for novel therapeutics is anticipated to grow, with a focus on areas such as oncology and infectious diseases. github.comresearchgate.net The unique electronic and photophysical properties imparted by the bromine atom also suggest potential for its application in the design of new organic materials for electronics and photonics. chemicalbook.comrsc.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrN |

| Molecular Weight | 198.06 g/mol |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-indole |

| CAS Number | 22190-33-6 |

Data sourced from PubChem CID 3411566 nih.gov

Synthetic Methods for 5-Bromoindole Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction of 5-bromoindole | NaBH₃CN in AcOH | This compound |

| Oxidative Dehydrogenation | Cuprous catalyst, nitrogen oxides, air | 5-Bromoindole |

| N-Acetylation | Acetylation reagent | N-acetyl-5-bromoindoline |

| Deacetylation | Hydrochloric acid in ethanol/water | This compound |

Data compiled from various synthetic reports. guidechem.comchemicalbook.com

This article details the primary synthetic routes for producing this compound, focusing on methodologies starting from 5-bromoindole and those involving the bromination of indoline precursors.

Advanced Characterization and Spectroscopic Analysis in 5 Bromoindoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 5-bromoindoline and its derivatives. sigmaaldrich.comcarlroth.com By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound derivatives exhibit characteristic chemical shifts that are indicative of their electronic environment. For instance, in a series of 1-acetyl-5-bromoindoline-6-sulfonamide (B2575877) derivatives, the protons on the aromatic ring and the indoline (B122111) core show distinct signals. mdpi.com The proton at the C7 position typically appears as a singlet around δ 8.7-8.8 ppm, while the C4 proton resonates as a singlet near δ 7.4-7.5 ppm. mdpi.com The methylene (B1212753) protons of the indoline ring at C2 and C3 show characteristic triplet signals. mdpi.com

In ¹³C NMR spectra of these derivatives, the carbonyl carbon of the acetyl group is observed downfield around 169.2 ppm. mdpi.com The carbon atoms of the aromatic ring and the indoline core have distinct chemical shifts, which are influenced by the substituents. mdpi.com

A detailed analysis of various this compound derivatives reveals the following representative chemical shifts:

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Acetyl-5-bromo-N-isobutylindoline-6-sulfonamide | 8.86 (s, 1H), 7.47 (s, 1H), 5.13 (t, 1H), 4.13 (t, 2H), 3.25 (t, 2H), 2.70 (t, 2H), 2.23 (s, 3H), 1.74 (m, 1H), 0.89 (d, 6H) | 169.2, 143.1, 138.2, 137.7, 130.9, 119.2, 113.1, 51.0, 49.2, 46.1, 28.7, 27.8, 24.3, 20.2, 8.9 | mdpi.com |

| 1-Acetyl-5-bromo-N,N-diethylindoline-6-sulfonamide | 8.72 (s, 1H), 7.47 (s, 1H), 4.13 (t, 2H), 3.42 (q, 4H), 3.23 (t, 2H), 2.23 (s, 3H), 1.19 (t, 6H) | 169.2, 142.7, 139.6, 136.9, 131.5, 118.1, 114.0, 49.2, 42.3, 27.7, 24.3, 14.4 | mdpi.com |

| Methyl ((1-acetyl-5-bromoindolin-6-yl)sulfonyl)-L-phenylalaninate | 8.82 (s, 1H), 7.41 (s, 1H), 7.29–7.16 (m, 3H), 7.14–7.08 (m, 2H), 5.68 (d, 1H), 4.28 (dt, 1H), 4.11 (td, 2H), 3.56 (s, 3H), 3.26–3.18 (m, 2H), 3.09 (dd, 2H), 2.23 (s, 3H) | 170.8, 168.9, 142.7, 138.2, 137.3, 135.0, 130.8, 129.5, 128.6, 127.2, 118.6, 113.5, 60.4, 57.0, 52.4, 48.9, 39.5, 27.6, 24.1, 14.2 | mdpi.com |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning proton and carbon signals, especially in complex molecules. wikipedia.orgemerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. creative-biostructure.comlibretexts.org In the context of this compound derivatives, COSY spectra would show correlations between the protons of the methylene groups at C2 and C3, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple-Quantum Coherence/Heteronuclear Single-Quantum Coherence): These heteronuclear correlation experiments map direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgyoutube.com For this compound derivatives, an HSQC spectrum would show a cross-peak connecting the ¹H signal of a specific proton to the ¹³C signal of the carbon it is directly bonded to. This is invaluable for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. thermofisher.com It is a crucial tool for determining the molecular weight of this compound and its derivatives and for confirming their elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. rsc.orgmdpi.com For this compound derivatives, HRMS is used to confirm the presence and number of bromine atoms, as bromine has two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, leading to a distinctive isotopic pattern in the mass spectrum.

For example, the HRMS-ESI (High-Resolution Mass Spectrometry-Electrospray Ionization) data for several 1-acetyl-5-bromoindoline-6-sulfonamide derivatives have been reported, confirming their elemental compositions. mdpi.com

Table 2: HRMS Data for Selected this compound Derivatives

| Compound | Calculated Mass [M+H]⁺ or [M+Na]⁺ | Found Mass | Reference |

|---|---|---|---|

| 1-Acetyl-5-bromo-N-isobutylindoline-6-sulfonamide | 377.02998 (C₁₄H₂₀BrN₂O₃S⁺) | 377.02998 | mdpi.com |

| 1-Acetyl-5-bromo-N,N-diethylindoline-6-sulfonamide | 397.0192 (C₁₄H₁₉BrN₂NaO₃S⁺) | 397.0186 | mdpi.com |

| Methyl ((1-acetyl-5-bromoindolin-6-yl)sulfonyl)-L-phenylalaninate | 503.0247 (C₂₀H₂₁BrN₂NaO₅S⁺) | 503.0255 | mdpi.com |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. uni-ulm.deuol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing detailed information on bond lengths, bond angles, and intermolecular interactions. uol.de

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction studies have been performed on various derivatives of this compound, providing valuable insights into their solid-state structures. For instance, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was determined to be triclinic with the space group P-1. researchgate.neteurjchem.com The analysis revealed the unit cell dimensions and the intricate network of intermolecular interactions, such as N-H···O and C-H···π interactions, that stabilize the crystal structure. researchgate.neteurjchem.com

In another study, the crystal structure of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione was elucidated. iucr.org The analysis showed that the bromoindoline unit is nearly planar and is linked to the chloroethoxy)ethoxy]ethyl moiety. iucr.org The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions between the five-membered dione (B5365651) rings. iucr.org

The molecular structure of 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles has also been confirmed by single crystal X-ray diffraction. mdpi.com The study revealed a trigonal crystal system with the space group R-3:H and provided evidence for hydrogen bonding networks and π-stacking of the indole (B1671886) moiety. mdpi.com

Table 3: Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | researchgate.neteurjchem.com |

| Crystal system | Triclinic | researchgate.neteurjchem.com |

| Space group | P-1 | researchgate.neteurjchem.com |

| a (Å) | 11.8333(6) | researchgate.neteurjchem.com |

| b (Å) | 12.8151(6) | researchgate.neteurjchem.com |

| c (Å) | 17.1798(8) | researchgate.neteurjchem.com |

| α (°) | 77.317(4) | researchgate.neteurjchem.com |

| β (°) | 74.147(4) | researchgate.neteurjchem.com |

| γ (°) | 66.493(5) | researchgate.neteurjchem.com |

| Volume (ų) | 2280.0(2) | researchgate.neteurjchem.com |

| Z | 1 | researchgate.neteurjchem.com |

Computational Chemistry and Modeling of 5 Bromoindoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. spectroscopyonline.com It is employed to predict the structural and electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. spectroscopyonline.com For the derivatives of 5-bromoindoline, DFT methods have been successfully used to explore optimized geometries, electronic orbital energies, and reactivity patterns, providing a reliable theoretical framework for understanding the parent compound. nih.govtandfonline.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, representing the most stable structure. faccts.de This process is crucial as the molecular geometry dictates many of its chemical and physical properties.

For a derivative, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine its optimized structure. The results show good agreement with the molecular structure determined experimentally via X-ray crystallography, validating the accuracy of the computational approach. nih.goviucr.org Similarly, a study on another derivative, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, also confirmed that the DFT-optimized structure aligns well with the crystal structure determined by X-ray diffraction. tandfonline.com

Below is a comparison of selected optimized geometrical parameters for the this compound-2,3-dione derivative.

| Parameter (Bond) | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

|---|---|---|

| Br1—C3 | 1.905 | 1.901 (2) |

| O1—C8 | 1.216 | 1.212 (3) |

| N1—C1 | 1.401 | 1.400 (3) |

| C1—C6 | 1.391 | 1.385 (3) |

Data sourced from the study on 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. iucr.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.comhu-berlin.de A smaller gap generally implies higher reactivity.

DFT calculations have been used to determine the FMO properties of this compound derivatives. For 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the HOMO and LUMO are localized over the entire bromoindoline-2,3-dione ring system. iucr.org The calculated energies for this derivative and for the related compound 5-bromoindole (B119039) are presented below.

| Compound | Computational Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|---|

| 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione | B3LYP/6-311G(d,p) | -7.4517 | -0.9115 | 6.5402 | iucr.org |

| 5-Bromoindole | B3LYP/6-31G* | -5.62 | -0.58 | 5.04 | mckendree.edu |

The difference in HOMO-LUMO gaps highlights how substitutions on the indoline (B122111) ring can significantly alter the electronic properties of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map illustrates regions of different electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-poor areas with positive potential (colored blue) are sites for nucleophilic attack. uni-muenchen.de

In the analysis of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the MEP surface shows negative potential regions concentrated around the electronegative oxygen atoms of the dione (B5365651) group, identifying them as likely sites for hydrogen-bond acceptance. iucr.org Conversely, positive potential is observed around the hydrogen atoms, indicating them as hydrogen-bond donors. iucr.org For the related compound 5-bromoindole, MEP calculations revealed a negative electrostatic potential surface, which is crucial for its ability to form favorable cation-π interactions with biological receptors. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units. uni-muenchen.de This method is used to analyze charge distribution, hybridization, and stabilizing donor-acceptor interactions, such as hyperconjugation, which arise from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A higher hardness indicates lower reactivity.

Chemical Softness (S) : The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

Using the HOMO and LUMO energies from the study on 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione iucr.org, these descriptors can be calculated as follows: I = -EHOMO = 7.4517 eV A = -ELUMO = 0.9115 eV

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.4517 |

| Electron Affinity (A) | -ELUMO | 0.9115 |

| Electronegativity (χ) | (I+A)/2 | 4.1816 |

| Chemical Hardness (η) | (I-A)/2 | 3.2701 |

| Chemical Softness (S) | 1/η | 0.3058 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.684 |

Calculations based on data for 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. iucr.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. uci.edu It is a primary computational method for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comabinit.org

Specific TD-DFT studies on this compound were not found in the reviewed literature. However, this methodology would be instrumental in understanding its photophysical properties. A TD-DFT calculation for this compound would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. It would also identify the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, by analyzing which molecular orbitals are involved in the excitation. Such studies have been performed on other indole (B1671886) derivatives to probe their electronic transitions. nottingham.ac.uk

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to screen virtual libraries of compounds against a specific protein target, identifying potential drug candidates.

Molecular docking studies have been instrumental in elucidating the binding mechanisms of various 5-bromoindole derivatives with several key protein targets. These studies reveal how the 5-bromoindole core and its substitutions interact with amino acid residues within the target's active site, influencing binding affinity.

One area of focus has been the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. In a study involving novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid, molecular docking revealed favorable binding free energies against the EGFR tyrosine kinase domain. researchgate.net Specifically, compound 4a (a derivative) was found to be the most stable in its interaction with EGFR tyrosine kinase. researchgate.net Another study on different 5-bromoindole-2-carboxylic acid derivatives also identified strong binding to the EGFR tyrosine kinase domain, with compounds 3a, 3b, 3f, and 7 showing the most potent binding energies. eurekaselect.com

Derivatives of 5-bromoindole have also been investigated as potential tubulin polymerization inhibitors. Docking of compound 5g (a 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindole) into the colchicine-binding site of tubulin showed multiple interactions, including pi-alkyl, amide-pi stacked, and alkyl interactions, as well as hydrogen bonding, which are believed to be the basis for its anticancer activity. nih.gov

Furthermore, 5-bromoindole-3-carboxaldehyde was studied for its ability to inhibit quorum sensing in Pseudomonas aeruginosa. biorxiv.org Molecular docking was used to understand its interaction with target proteins involved in this bacterial communication pathway. biorxiv.org The binding affinities of several docked 5-bromoindole derivatives against various targets are summarized below.

| Derivative Compound | Target Protein | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 4a (oxadiazole derivative) | EGFR Tyrosine Kinase | Favorable binding free energy (value not specified) | Not specified |

| Compound IIb (3-ethyl-1H-indole derivative) | COX-2 | -11.35 | ALA527, ARG120, TYR355, LYS360 |

| Compound 5g (trifluoroacetylindole derivative) | Tubulin (Colchicine site) | Not specified | Not specified |

| Erlotinib (Reference Drug) | EGFR Tyrosine Kinase | Favorable binding free energy (value not specified) | Not specified |

| Meloxicam (Reference Drug) | COX-2 | -6.89 | Not specified |

This table is generated based on data from multiple studies on various indole derivatives, as direct data for this compound was limited. researchgate.netnih.govajchem-a.com

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model based on its amino acid sequence and a known experimental structure of a related homologous protein. This model can then be used for subsequent docking studies.

This approach was utilized in a study of two novel flavin-dependent halogenases, SpH1 and SpH2. researchgate.net Homology models of these enzymes were created to investigate their substrate scope. The researchers then docked 3-bromoindole into the active sites of these models. The results showed a higher binding affinity of 3-bromoindole towards SpH2 compared to SpH1, which helped explain the experimentally observed dibromination ability of SpH2. researchgate.net The active site pocket in the SpH2 model was significantly larger and more flexible than that of SpH1, which appeared more rigid and less capable of accommodating further bromination of the 3-bromoindole substrate. researchgate.net

In another instance, homology models of the 5-HT7 serotonin (B10506) receptor were constructed to aid in the design of new ligands, for which 5-bromoindole was used as a starting material for chemical synthesis. uj.edu.pl Similarly, a homology model of the TmTrpB enzyme was used in a study involving the evolution of enzymes capable of acting on substrates like 6-bromoindole. biorxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking and to refine the understanding of the binding interactions.

MD simulations have been employed to confirm the stability of complexes formed between 5-bromo-substituted indole derivatives and their protein targets.

In the study of 5-bromoindole-2-carboxylic acid oxadiazole derivatives as EGFR inhibitors, MD simulations were performed on the most promising candidate, compound 4a . The simulations revealed that the complex with EGFR tyrosine kinase was stable, confirming the favorable results obtained from molecular docking. researchgate.net

Similarly, MD simulations were conducted on N-Benzyl-5-bromoindoline-2-one derivatives targeting the VEGFR-2 protein. mdpi.com These simulations were used to validate the docking poses and assess the stability of the key interactions within the receptor's active site over the simulation time. mdpi.com

Studies on other indole derivatives also highlight the utility of MD simulations. For instance, a 20-nanosecond MD simulation of an indole derivative designed as an α-amylase inhibitor confirmed the stability of the ligand-protein complex. researchgate.net In another study, a 50-nanosecond simulation showed the stable binding of an indole derivative within the active site of the COX-2 enzyme. dergipark.org.tr These examples underscore the role of MD simulations in verifying the conformational stability of ligand-receptor complexes involving the indole scaffold.

Applications of 5 Bromoindoline in Drug Discovery and Medicinal Chemistry

Role as a Synthetic Intermediate for Bioactive Compounds

5-Bromoindoline is a key chemical intermediate in the production of various pharmaceuticals and agrochemicals. The indoline (B122111) structure itself, a core component of molecules like the amino acid tryptophan and neurotransmitters serotonin (B10506) and melatonin, is of great importance in physiological functions. The addition of a bromine atom significantly influences the molecule's reactivity and biological interactions, making it a prized component in drug discovery.

Its utility is demonstrated in its role as a precursor for a wide range of bioactive compounds. chemimpex.com For example, 5-bromoindole (B119039), which can be synthesized from this compound through oxidative dehydrogenation, is an important raw material for producing medicines to treat cardiovascular and neurological diseases, as well as tumors. guidechem.comgoogle.com It is a foundational element for synthesizing various indole (B1671886) derivatives, such as tryptamines, which are closely linked to human life activities. google.comchemicalbook.com The process often involves steps like hydrogenation of indole to indoline, acylation, bromination, deacylation, and finally oxidative dehydrogenation to yield the desired 5-bromoindole intermediate. google.comwipo.int This highlights the synthetic flexibility of the indoline/indole system in creating a library of potential therapeutic agents.

Development of Therapeutic Agents

The this compound scaffold is integral to the development of novel therapeutic agents targeting a range of diseases. Its derivatives have been extensively investigated for their potential as anticancer and neurological disorder treatments. chemimpex.com

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting activity against various cancer cell lines. medchemexpress.com The indole framework is found in many compounds with pharmacological effects, and its derivatives are known to disrupt mitotic spindles and prevent the proliferation and invasion of human cancer cells. nih.govresearchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its signaling pathways are crucial for cancer cell growth and proliferation. frontiersin.org Several studies have focused on designing and synthesizing 5-bromoindole derivatives as potent EGFR inhibitors. nih.govresearchgate.net One study detailed the synthesis of novel 5-bromoindole-2-carboxylic acid derivatives, which were evaluated for their antiproliferative activities against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. nih.govresearchgate.net Molecular docking analyses revealed that several of these compounds exhibited strong binding energies to the EGFR tyrosine kinase domain. nih.govresearchgate.net The inhibition of EGFR tyrosine kinase activity by these compounds leads to cell cycle arrest and the activation of apoptosis, positioning them as promising anticancer agents. nih.govresearchgate.net

Table 1: EGFR Tyrosine Kinase Domain Binding Energies of 5-Bromoindole Derivatives

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 3a | Strongest |

| 3b | Strongest |

| 3f | Strongest |

| 7 | Strongest |

Data sourced from molecular docking analyses of novel 5-bromoindole-2-carboxylic acid derivatives. researchgate.net

Apoptosis, or programmed cell death, and autophagy, a cellular degradation and recycling process, are critical pathways that are often dysregulated in cancer. Therapeutic strategies frequently aim to modulate these pathways to eliminate cancer cells. mdpi.commdpi.com

Research has shown that the anticancer effects of 5-bromoindole derivatives are linked to their ability to induce apoptosis. nih.govresearchgate.net For instance, the inhibition of EGFR tyrosine kinase by a novel 5-bromoindole-2-carboxylic acid derivative, compound 3a, resulted in the activation of apoptosis. nih.govresearchgate.net The interplay between apoptosis and autophagy is complex; anti-apoptotic proteins like Bcl-2 can inhibit autophagy by binding to Beclin-1, a key autophagy-inducing protein. researchgate.netresearchgate.net Caspases, the primary executioners of apoptosis, can cleave Beclin-1, which in turn can inactivate autophagy and enhance apoptosis. researchgate.net By triggering apoptosis, this compound-derived compounds can leverage these interconnected pathways to promote cancer cell death.

A primary goal of cancer therapy is the inhibition of tumor growth and the proliferation of cancer cells. Numerous derivatives based on the this compound/indole scaffold have been synthesized and evaluated for their antiproliferative activity.

One study reported a series of novel 5-bromo-7-azaindolin-2-one derivatives that exhibited broad-spectrum antitumor potency, in some cases significantly greater than the established drug Sunitinib. nih.gov Another research effort developed 1-benzyl-5-bromoindolin-2-one derivatives, with some compounds showing potent activity against MCF-7 breast cancer cells, even surpassing the efficacy of the reference drug doxorubicin. mdpi.com Furthermore, studies on N-alkyl-5-bromoindole derivatives demonstrated cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net The compound 3-(2-bromoethyl)-indole (BEI-9) was also identified as a potent inhibitor of cell growth in SW480 and HCT116 colon cancer cells. nih.govnih.gov

Table 2: In Vitro Anticancer Activity (IC₅₀) of this compound/Indole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 23c | A549 | 3.103 | Sunitinib | 29.257 | nih.gov |

| 23d | Skov-3 | 3.721 | Sunitinib | 31.594 | nih.gov |

| 23p | HepG2 | 2.357 | Sunitinib | 31.594 | nih.gov |

| 23p | A549 | 3.012 | Sunitinib | 29.257 | nih.gov |

| 7d | MCF-7 | 2.93 | Doxorubicin | 4.30 | mdpi.com |

| 7c | MCF-7 | 7.17 | Doxorubicin | 4.30 | mdpi.com |

| BEI-9 | HCT116 | 5 | - | - | nih.govnih.gov |

| BEI-9 | SW480 | 12.5 | - | - | nih.govnih.gov |

IC₅₀ is the concentration of a drug that gives half-maximal response. A lower IC₅₀ indicates greater potency.

The indole scaffold is a fundamental component of many molecules active in the central nervous system (CNS). nih.gov Consequently, this compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comgoogle.com Natural and synthetic compounds are widely studied for their potential to alleviate conditions like Alzheimer's disease, Parkinson's disease, depression, and anxiety. mdpi.comfrontiersin.orgfrontiersin.org

The serotonin type 6 receptor (5-HT₆R), which is primarily expressed in brain regions associated with cognition, has become a promising target for treating cognitive deficits in neurodegenerative diseases. nih.gov Antagonists of this receptor have shown potential for improving cognitive function. nih.gov Additionally, monoamine oxidase B (MAO-B) inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine in the brain. nih.gov The versatility of the this compound structure makes it a suitable starting point for developing novel, multifunctional agents that can act on these and other CNS targets. chemimpex.comnih.gov

Antimicrobial and Antiparasitic Agents

This compound and its derivatives have emerged as a significant scaffold in the development of novel antimicrobial and antiparasitic agents. The unique structural features of the bromoindoline core contribute to its diverse biological activities, making it a versatile platform for medicinal chemists.

Antiviral Activity (e.g., Anti-HIV)

The indole backbone, a core component of this compound, is found in a class of N-heterocyclic compounds with recognized physiological and pharmacological effects, including anti-HIV activity. nih.gov Research into isoindoline-containing substances and their metal complexes has highlighted their broad spectrum of biological activities, which includes antiviral properties. While direct studies on this compound's anti-HIV activity are not extensively detailed in the provided context, the known antiviral potential of the broader indole and isoindoline families suggests that this compound derivatives are a promising area for the development of new antiviral therapies. acs.org The general antiviral mechanisms of such compounds can involve interference with various stages of the viral life cycle, such as entry, replication, assembly, and release, as well as modulation of virus-host interactions. mdpi.com

Antimalarial Activity

While specific studies focusing solely on this compound for antimalarial activity were not identified in the provided search results, the broader class of indole derivatives has been a subject of interest in antimalarial drug discovery. The urgency for new antimalarials is driven by the increasing resistance to existing drugs. Research in this area often focuses on developing compounds that are effective against the asexual blood stage of the parasite, which is responsible for the clinical manifestations of malaria.

Antibacterial and Antifungal Properties

Derivatives of 5-bromoindole have demonstrated notable antibacterial and antifungal activities. For instance, 5-bromoindole-capped zinc oxide nanoparticles have shown an inhibitory effect against multidrug-resistant bacteria such as Enterobacter tabaci and Klebsiella quasipneumoniae. acs.org In a separate study, certain platinum and cobalt derivatives of a novel bis(pyridylimino)isoindole ligand exhibited effective inhibitory properties against various microorganisms. acs.org These compounds were particularly effective against S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 2 mg/L. acs.org The antifungal effects of these compounds were also observed, although they were slightly less potent than their antibacterial effects, which may be attributed to differences in the cell walls of fungi and bacteria. acs.org

Furthermore, the introduction of a bromine atom into the indole structure has been shown to significantly enhance antifungal activity compared to non-halogenated counterparts. mdpi.com Specifically, 3-acyl-6-bromoindole derivatives have been synthesized and evaluated for their fungicidal potential against phytopathogenic fungi like Botrytis cinerea and Monilinia fructicola. mdpi.com One such derivative, 3-acetyl-6-bromoindole, was found to be a potent inhibitor of spore germination, achieving 100% inhibition for B. cinerea and 96% for M. fructicola. mdpi.com This highlights the potential of bromoindole derivatives as powerful preventative agents against fungal infections. mdpi.com

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Microorganism | Activity/Finding |

|---|---|---|

| 5-bromoindole-capped zinc oxide nanoparticles | Enterobacter tabaci E2, Klebsiella quasipneumoniae SC3 | Better inhibition effect under blue LED irradiation. acs.org |

| Platinum and Cobalt complexes of bis(pyridylimino)isoindole | S. aureus | MIC values of 4 and 2 mg/L, respectively. acs.org |

| 3-acetyl-6-bromoindole | Botrytis cinerea | 100% inhibition of spore germination. mdpi.com |

| 3-acetyl-6-bromoindole | Monilinia fructicola | 96% inhibition of spore germination. mdpi.com |

Anti-inflammatory Agents

Derivatives of this compound have shown potential as anti-inflammatory agents. The indole ring and imidazole[2,1-b]thiazole combination has been explored for its potent anti-inflammatory effects. rsc.org In one study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org Several of these compounds effectively inhibited the release of these inflammatory mediators, with one compound in particular demonstrating the most potent activity without showing cytotoxicity. rsc.org This compound was also found to increase the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and Fe2+, while reducing glutathione (GSH) content, suggesting a potential role in facilitating the iron death process. rsc.org

Antidiabetic and Antihyperglycemic Agents

The indole backbone is present in compounds with a range of pharmacological effects, including antidiabetic properties. nih.gov A study investigating a novel bis(pyridylimino)isoindole ligand and its metal complexes found that at a concentration of 250 mg/L, the platinum, copper, and cobalt complexes exhibited 29.55%, 38.73%, and 47.96% antidiabetic activities, respectively. acs.org While the direct role of the this compound moiety in this activity is not explicitly detailed, its presence as a foundational structure in these biologically active molecules is noteworthy. The mechanisms by which such compounds may exert their antidiabetic effects could involve stimulating insulin production, enhancing insulin sensitivity, or interfering with glucose absorption. nih.gov

Enzyme Inhibition Studies

5-Bromoindole derivatives have been the focus of numerous enzyme inhibition studies, particularly in the context of cancer research. A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and investigated as potential inhibitors of VEGFR-2 tyrosine kinase (TK), a key enzyme in angiogenesis. d-nb.info Molecular docking studies revealed that several of these derivatives had strong binding energies against the VEGFR TK domain. d-nb.info One of the most potent compounds, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), inhibited VEGFR-2 TK activity, leading to cell cycle arrest and apoptosis in cancer cell lines. d-nb.info

Similarly, novel 5-bromoindole-2-carboxylic acid derivatives containing carbothioamide, oxadiazole, and triazole moieties have been synthesized and evaluated as inhibitors of EGFR tyrosine kinase. nih.govresearchgate.net Molecular docking analyses indicated that several of these compounds exhibited strong binding to the EGFR tyrosine kinase domain. nih.gov The most potent of these compounds was found to inhibit cell proliferation by inhibiting EGFR tyrosine kinase activity, resulting in cell cycle arrest and apoptosis. nih.govresearchgate.net

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| 5-bromoindole-2-carboxylic acid hydrazones | VEGFR-2 Tyrosine Kinase | Inhibition of VEGFR-2 TK activity, leading to cell cycle arrest and apoptosis. d-nb.info |

| 5-bromoindole-2-carboxylic acid derivatives (carbothioamide, oxadiazole, triazole) | EGFR Tyrosine Kinase | Strong binding to the EGFR tyrosine kinase domain, inhibiting cell proliferation. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of 5-bromoindole, these studies have been crucial in optimizing their potency as kinase inhibitors for anticancer applications.

Research into 5-bromoindole-2-carboxylic acid hydrazone derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has revealed key structural requirements for activity. The studies indicate that the presence of an aryl or heteroaryl fragment attached to a hydrophilic linker is a critical feature for the observed anticancer effects. Modifications to the benzylidene moiety attached to the hydrazone have shown significant effects on potency. For instance, derivatives containing a dimethylamino group exhibited high activity, while those with electron-withdrawing groups like halogens (e.g., chloro) showed moderate activity.

Similarly, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors from 5-bromoindole-2-carboxylic acid, molecular docking analyses identified that specific carbothioamide, oxadiazole, and triazole derivatives achieved the strongest binding energies within the EGFR tyrosine kinase domain. The most potent compound from one such study, a carbothioamide derivative, was found to be highly effective in reducing the growth of various human cancer cell lines. This suggests that the nature of the heterocyclic moiety attached to the core 5-bromoindole structure plays a pivotal role in determining the inhibitory activity against EGFR.

The table below summarizes key SAR findings for 5-bromoindole derivatives.

| Scaffold Modification | Target Kinase | Effect on Activity |

| Addition of an aryl/heteroaryl fragment to the linker | VEGFR-2 | Critical for anticancer activity |

| Substitution with a dimethylamino group on the benzylidene moiety | VEGFR-2 | High inhibitory activity |

| Substitution with halogen atoms on the benzylidene moiety | VEGFR-2 | Moderate inhibitory activity |

| Incorporation of a carbothioamide moiety | EGFR | Strong binding energy and potent cell growth inhibition |

| Incorporation of oxadiazole or triazole moieties | EGFR | Strong binding energy |

Pharmacological Profile and Molecular Target Interactions

The pharmacological effects of this compound derivatives are primarily linked to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. The main molecular targets identified for these compounds are the tyrosine kinases VEGFR-2 and EGFR. Inhibition of these targets disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death).

Derivatives of 5-bromoindole have been synthesized and evaluated as potential inhibitors of VEGFR-2 and EGFR. One of the most potent compounds against VEGFR-2, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (identified as 5BDBIC or 3e in studies), exhibited an IC50 value of 14.3 µM against HepG2 hepatocellular carcinoma cells. This inhibitory action was shown to induce cell cycle arrest at the G2/M phase and trigger the intrinsic pathway of apoptosis.

Molecular docking studies provide insight into the specific interactions between these derivatives and their target kinases. For example, certain 5-bromoindole hydrazone derivatives fit well into the active site of VEGFR-2, forming key interactions with amino acid residues. One derivative formed a hydrogen bond with Asp1046 and multiple pi-alkyl interactions with Leu889, Ile888, and Leu1019. The potent 5BDBIC derivative was found to form a hydrogen bond with Asp1046 and numerous pi-pi, pi-sulfur, and pi-alkyl interactions with residues such as Val848, Phe1047, and Cys1045.

In the context of EGFR inhibition, specific 5-bromoindole-2-carboxylic acid derivatives also demonstrated strong binding energies in docking simulations, which correlated with their ability to decrease cancer cell growth. The inhibition of EGFR by the most active derivative led to cell cycle arrest and the activation of apoptosis. Further studies on related 1-benzyl-5-bromoindolin-2-one derivatives have shown that these compounds can induce apoptosis through the activation of the executioner caspase-3 and initiator caspase-9.

The table below details the pharmacological and molecular interaction data for representative 5-bromoindole derivatives.

| Derivative | Molecular Target | Key Pharmacological Finding | Molecular Interactions (from Docking Studies) |

| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide (3a) | VEGFR-2 | Binding Energy: -8.76 kcal/mol | H-bond with Asp1046; pi-alkyl interactions with Leu889, Ile888, Leu1019 |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC/3e) | VEGFR-2 | IC50: 14.3 µM (HepG2 cells); Binding Energy: -8.02 kcal/mol | H-bond with Asp1046; pi-pi, pi-sulfur, and pi-alkyl interactions with Val848, Phe1047, Cys1045 |

| Carbothioamide derivative of 5-bromoindole-2-carboxylic acid (3a) | EGFR | Most potent growth inhibitor in its series | Strongest binding energy among tested derivatives |

| 1-benzyl-5-bromoindolin-2-one derivative (7d) | Caspase-3, Caspase-9 | Induces apoptosis | Activation of caspase cascade |

Safety Considerations and Handling Protocols in Research

Laboratory Safety Practices for Halogenated Compounds

Working with halogenated compounds such as 5-Bromoindoline requires a multi-faceted approach to safety, integrating engineering controls, personal protective equipment, and standardized handling procedures.

Engineering Controls Engineering controls are the first line of defense in minimizing exposure to potentially hazardous chemicals. For a compound like this compound, which may be a solid powder, it is crucial to handle the substance in a way that avoids generating dust. cdhfinechemical.comchemicalbook.com Appropriate exhaust ventilation, such as a chemical fume hood, should be utilized where dust or aerosols can be formed. cdhfinechemical.comchemicalbook.comoxfordlabchem.com This is a standard practice for controlling airborne contaminants at their source, preventing them from entering the breathing zone of the operator and the general laboratory environment. nistglobal.com

Personal Protective Equipment (PPE) When engineering controls are not sufficient to eliminate exposure, Personal Protective Equipment (PPE) is mandatory. navy.mil The selection of PPE should be based on a risk assessment of the specific procedures being performed. unr.edu

Eye and Face Protection : Safety glasses with side-shields that conform to government standards such as EN166 (EU) or NIOSH (US) are required to protect against splashes or airborne particles. cdhfinechemical.comchemicalbook.comoxfordlabchem.com For operations with a higher risk of splashing, chemical splash goggles should be worn. illinois.eduuow.edu.au

Skin Protection : Impermeable clothing and lab coats are necessary to protect the body. cdhfinechemical.comunr.edu Chemical-resistant gloves must be worn when handling this compound. cdhfinechemical.comlibretexts.org Nitrile gloves are commonly recommended for general laboratory work with chemicals, offering better resistance than latex. unr.eduutk.edu It is critical to inspect gloves for any defects before use and to employ proper glove removal techniques to avoid contaminating the skin. cdhfinechemical.comoxfordlabchem.com After use, contaminated gloves must be disposed of in accordance with applicable laboratory practices. oxfordlabchem.com

Respiratory Protection : If ventilation is inadequate or there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. fishersci.nl For dust-forming materials, a particulate filter device (e.g., P1) is recommended. carlroth.com

Handling and Storage Good laboratory practice is fundamental to safety. This includes avoiding all direct contact with the chemical. cdhfinechemical.comsdfine.com Hands should be washed thoroughly after handling and before breaks or leaving the laboratory. cdhfinechemical.comchemicalbook.com Food and beverages should not be consumed in areas where chemicals are handled. libretexts.org

This compound should be stored in a cool, dry, and well-ventilated area. cdhfinechemical.comchemicalbook.comsdfine.com The container must be kept tightly sealed to prevent moisture or air exposure, with some suppliers recommending storage at -20°C under an inert gas. chemicalbook.comsdfine.com It is crucial to store the compound away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions. oxfordlabchem.comsdfine.com

Waste Management and Disposal Procedures

Proper management of chemical waste is essential for laboratory safety and environmental protection. All waste disposal activities must comply with local, state, and federal regulations.

Waste Segregation and Collection A critical practice in waste management is the segregation of halogenated waste from non-halogenated waste streams. temple.edunottingham.ac.uk This is because the disposal methods and costs for halogenated compounds are often different. temple.edu Waste this compound and materials contaminated with it should be collected in suitable, closed, and clearly labeled containers. cdhfinechemical.comchemicalbook.comtemple.edu

Disposal Methods Surplus and non-recyclable this compound should be handled by a licensed professional waste disposal company. cdhfinechemical.comchemicalbook.com A common method for disposal involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber to neutralize hazardous combustion byproducts like hydrogen bromide. cdhfinechemical.comchemicalbook.comsdfine.com Contaminated packaging should be disposed of as unused product. chemicalbook.com

Spill Response In the event of a spill, personnel should evacuate the area and ensure adequate ventilation. chemicalbook.com For solid spills, the material should be picked up or swept and shoveled without creating dust. cdhfinechemical.comchemicalbook.com The collected material must be placed in a suitable, closed container for disposal. cdhfinechemical.comchemicalbook.com All personnel involved in the cleanup must use appropriate personal protective equipment, including respirators if necessary. sdfine.com It is imperative to prevent the spilled chemical from entering drains, sewers, or waterways. cdhfinechemical.comcarlroth.comsdfine.com

Environmental Impact Considerations

The environmental fate and ecotoxicological properties of many research chemicals, including this compound, have not been thoroughly investigated. cdhfinechemical.com Safety Data Sheets for the compound and its close analogs consistently report that no data is available regarding its toxicity to aquatic life, persistence, degradability, or bioaccumulative potential. cdhfinechemical.comchemicalbook.comoxfordlabchem.com

Despite the lack of specific data, standard precautionary principles for chemical handling dictate that release into the environment must be avoided. chemicalbook.com Procedures should be in place to prevent the compound from entering drains, surface water, and groundwater. carlroth.com The general concern with halogenated organic compounds is that they can be persistent in the environment and may have the potential for bioaccumulation. Therefore, the rigorous waste management and disposal protocols outlined are not only for laboratory safety but also serve as the primary method for minimizing any potential environmental impact.

Q & A

Q. How should researchers design a study to investigate the environmental fate of this compound?

- Methodological Answer : Simulate environmental conditions (e.g., photolysis in aqueous media, soil biodegradation) using isotopically labeled this compound. Quantify degradation products via LC-MS/MS and apply QSAR models to predict ecotoxicity .

Methodological Best Practices

- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm structural integrity .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., brominating agents) and dispose of waste via certified protocols .

- Literature Review : Use databases like SciFinder and Web of Science to identify knowledge gaps and avoid redundant studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.